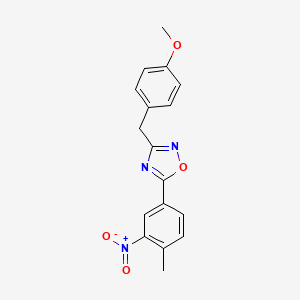![molecular formula C17H22FN3O3S B5578992 N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide" is a compound related to pyrazole derivatives. Pyrazoles are a class of organic compounds characterized by a five-membered ring with two adjacent nitrogen atoms and are often studied for their diverse chemical properties and biological activities.
Synthesis Analysis
Pyrazole derivatives are typically synthesized through various chemical reactions. One method involves the condensation of amines with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, as seen in the synthesis of related compounds (Liu et al., 2016). Another approach is the reaction of propargyl alcohol with N-sulfonylhydrazone, leading to the formation of dihydropyrazole derivatives (Zhu et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the pyrazole ring, which can be substituted with various functional groups. The crystal structure analysis provides insights into the molecular geometry and intermolecular interactions. For instance, the study of related pyrazoline derivatives showed distinct geometric parameters and interactions (Köysal et al., 2005).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, leading to a range of compounds with different properties. For example, the reaction of propargyl alcohol and N-sulfonylhydrazone forms dihydropyrazole, which is useful in synthesizing other chemical entities (Zhu et al., 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, depend on the specific substituents on the pyrazole ring. Crystallographic studies provide detailed information about these physical properties (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and basicity, are influenced by the substituents on the pyrazole ring. For example, the introduction of sulfonamide groups in pyrazole derivatives significantly impacts their chemical behavior and biological activity (Mert et al., 2016).
科学的研究の応用
Antiproliferative Activities
- Research Context : Pyrazole-sulfonamide derivatives, related to the specified compound, have been synthesized and tested for their antiproliferative activities against various cell lines.
- Findings : Some of these derivatives demonstrated promising antitumor activity, comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Carbonic Anhydrase Inhibition
- Research Context : Novel pyrazole-3,4-dicarboxamides bearing the sulfonamide moiety have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes.
- Findings : Certain compounds exhibited significant inhibitory effects, indicating potential therapeutic applications (Mert, Alım, İşgör, Anıl, Kasımoğulları, & Beydemir, 2015).
Antiglaucoma Activity
- Research Context : Synthesis of novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide for potential antiglaucoma activity.
- Findings : These new derivatives showed inhibition of carbonic anhydrase isoenzymes, indicating potential for treating glaucoma (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).
Antiviral and Cytotoxic Activities
- Research Context : Evaluation of pyrazole- and isoxazole-based heterocycles for their antiviral and cytotoxic activities.
- Findings : One of the compounds reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, highlighting its potential in antiviral therapies (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Antimicrobial Activity
- Research Context : Investigation into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety for antimicrobial applications.
- Findings : Some compounds demonstrated promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
特性
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonylethyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3S/c1-12(2)10-14-11-16(21(3)20-14)17(22)19-8-9-25(23,24)15-6-4-13(18)5-7-15/h4-7,11-12H,8-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHCTPLBEVPWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)
![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)


![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)
![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)
![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)
![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)
![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)
![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)